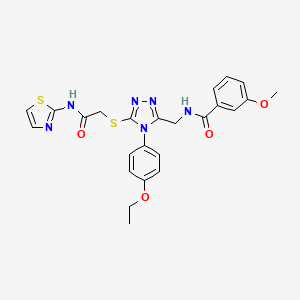![molecular formula C19H16ClNO3 B2949453 1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one CAS No. 1705654-97-2](/img/structure/B2949453.png)
1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a 3-chlorobenzoyl group attached to a dihydrospiro[benzopyran-pyrrolidine] core. The spirocyclic nature of the molecule contributes to its distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the 3-chlorobenzoyl chloride: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of the spirocyclic core: The spirocyclic structure is formed by a cyclization reaction involving a benzopyran derivative and a pyrrolidine derivative.
Final coupling reaction: The 3-chlorobenzoyl chloride is then coupled with the spirocyclic core under basic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
化学反応の分析
1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one has several applications in scientific research:
作用機序
The mechanism of action of 1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The 3-chlorobenzoyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity . Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to downstream biological effects .
類似化合物との比較
Similar compounds to 1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one include:
3,4-Dichloroisocoumarin: Another spirocyclic compound with similar structural features but different substituents, leading to distinct chemical properties and biological activities.
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in the nature of the attached groups, affecting their reactivity and applications.
Benzopyran derivatives:
The uniqueness of 1’-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one lies in its specific combination of functional groups and spirocyclic structure, which confer distinct properties and applications.
特性
IUPAC Name |
1'-(3-chlorobenzoyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-14-5-3-4-13(10-14)18(23)21-9-8-19(12-21)11-16(22)15-6-1-2-7-17(15)24-19/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLGJALAIXZPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methanesulfonyl-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2949370.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2949372.png)


![N-(4-chlorophenyl)-3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2949379.png)

![N-(2H-1,3-benzodioxol-5-yl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2949381.png)


![[2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)

![3,6-dichloro-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2949391.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2949392.png)
